molecular formula C18H15N3O3 B12036536 4-hydroxy-6-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

4-hydroxy-6-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Cat. No.: B12036536
M. Wt: 321.3 g/mol
InChI Key: PGGXOWFFCKJXCG-UHFFFAOYSA-N
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Description

6-hydroxy-4-oxo-N-(3-pyridinylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a complex organic compound belonging to the class of quinoline derivatives

Preparation Methods

The synthesis of 6-hydroxy-4-oxo-N-(3-pyridinylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide typically involves multiple steps. One common synthetic route includes the reaction of ethyl ester derivatives with corresponding anilines at elevated temperatures (around 140°C) in the presence of a small amount of dimethylformamide (DMF) . The reaction proceeds smoothly and generally yields good results. purification can sometimes be challenging due to the formation of colored complexes with heavy metal cations .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

6-hydroxy-4-oxo-N-(3-pyridinylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-hydroxy-4-oxo-N-(3-pyridinylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, such as diuretic activity .

Properties

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

9-hydroxy-11-oxo-N-(pyridin-3-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C18H15N3O3/c22-16-13-5-1-4-12-6-8-21(15(12)13)18(24)14(16)17(23)20-10-11-3-2-7-19-9-11/h1-5,7,9,22H,6,8,10H2,(H,20,23)

InChI Key

PGGXOWFFCKJXCG-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NCC4=CN=CC=C4)O

Origin of Product

United States

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